molecular formula C14H24N2O3 B592173 tert-Butyl 1-oxo-2,8-diazaspiro[4.6]undecane-8-carboxylate CAS No. 1341039-08-4

tert-Butyl 1-oxo-2,8-diazaspiro[4.6]undecane-8-carboxylate

Cat. No.: B592173
CAS No.: 1341039-08-4
M. Wt: 268.357
InChI Key: PNIHEKTXCMKGFF-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 1-oxo-2,8-diazaspiro[4.6]undecane-8-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a base and a solvent. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, which is essential for its use in research and development .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 1-oxo-2,8-diazaspiro[4.6]undecane-8-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

tert-Butyl 1-oxo-2,8-diazaspiro[4.6]undecane-8-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 1-oxo-2,8-diazaspiro[4.6]undecane-8-carboxylate involves its interaction with specific molecular targets. These interactions can modulate biological pathways and enzyme activities, leading to various effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 1-oxo-2,8-diazaspiro[4.6]undecane-8-carboxylate: This compound is unique due to its specific spirocyclic structure and functional groups.

    tert-Butyl 1-oxo-2,8-diazaspiro[4.6]undecane-7-carboxylate: Similar in structure but with a different position of the carboxylate group.

    tert-Butyl 1-oxo-2,8-diazaspiro[4.6]undecane-9-carboxylate: Another similar compound with a different carboxylate position

Uniqueness

The uniqueness of this compound lies in its specific spirocyclic structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

tert-butyl 1-oxo-2,9-diazaspiro[4.6]undecane-9-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O3/c1-13(2,3)19-12(18)16-9-4-5-14(7-10-16)6-8-15-11(14)17/h4-10H2,1-3H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNIHEKTXCMKGFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(CCNC2=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901137188
Record name 2,8-Diazaspiro[4.6]undecane-8-carboxylic acid, 1-oxo-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901137188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1341039-08-4
Record name 2,8-Diazaspiro[4.6]undecane-8-carboxylic acid, 1-oxo-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1341039-08-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,8-Diazaspiro[4.6]undecane-8-carboxylic acid, 1-oxo-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901137188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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